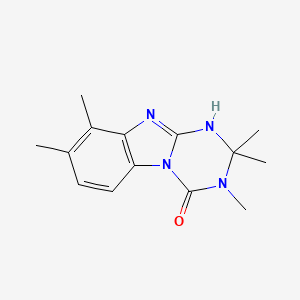
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl-: is a heterocyclic compound that belongs to the class of triazines fused with benzimidazole. This compound is characterized by its unique structure, which includes a triazine ring fused to a benzimidazole ring, with additional methyl groups enhancing its chemical properties. It is of interest in various fields due to its potential biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate is then subjected to further methylation using methyl iodide in the presence of a strong base like sodium hydride to obtain the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the triazine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazine-benzimidazole derivatives.
Substitution: Formation of substituted triazine-benzimidazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of these targets, disrupting normal biochemical pathways. In medicinal applications, this can lead to the inhibition of pathogen growth or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one: Lacks the additional methyl groups, resulting in different chemical properties.
2,3-Dihydro-2,2,3-trimethylbenzimidazole: Contains the benzimidazole ring with methyl groups but lacks the triazine ring.
1,3,5-Triazine: A simpler structure without the benzimidazole fusion.
Uniqueness
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- is unique due to its fused ring structure and the presence of multiple methyl groups. These features contribute to its distinct chemical reactivity and potential applications. The combination of triazine and benzimidazole rings provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Eigenschaften
CAS-Nummer |
104576-61-6 |
|---|---|
Molekularformel |
C14H18N4O |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2,2,3,8,9-pentamethyl-1H-[1,3,5]triazino[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C14H18N4O/c1-8-6-7-10-11(9(8)2)15-12-16-14(3,4)17(5)13(19)18(10)12/h6-7H,1-5H3,(H,15,16) |
InChI-Schlüssel |
LXDKPSYIOMXQOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N3C(=N2)NC(N(C3=O)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)





